Formaecin 2 Formaecin 2 Formaecin 2 is a natural product found in Myrmica and Myrmecia gulosa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC3667376
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Formaecin 2

CAS No.:

Cat. No.: VC3667376

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Formaecin 2 -

Specification

Introduction

Discovery and Taxonomic Origin

Formaecin 2 was discovered in 1998 by Mackintosh and colleagues during their exploration of antimicrobial compounds in insect hemolymph . The peptide was isolated from the bulldog ant Myrmecia gulosa, representing one of the first PrAMPs identified in ant species . This discovery added to the growing diversity of PrAMPs that had previously been isolated from various insects, including bees, fruit flies, and sap-sucking bugs, as well as from mammals. The identification of Formaecin 2 contributed to understanding the evolutionary conservation of PrAMPs across diverse taxonomic groups and highlighted the importance of these compounds in innate immunity mechanisms of invertebrates.

Structural Characteristics and Sequence Analysis

Amino Acid Sequence

Biochemical Properties

Proline Content and Significance

The high proline content (27%) in Formaecin 2 is a defining characteristic of PrAMPs . Proline residues confer unique structural properties to peptides, including restricted conformational flexibility and resistance to proteolytic degradation. This likely contributes to the stability of Formaecin 2 in biological environments and may influence its mechanism of action. The presence of multiple proline residues also affects the peptide's secondary structure, potentially facilitating interactions with target molecules or cellular components.

Cationic Properties

Formaecin 2 possesses a net positive charge of +4, derived primarily from its arginine residues (20% content) . This cationic nature is a common feature among antimicrobial peptides and plays a critical role in their initial interactions with negatively charged bacterial cell membranes. The positive charge facilitates electrostatic attraction to bacterial surfaces, allowing the peptide to reach its target site for antimicrobial activity.

Glycosylation

One of the most significant features of Formaecin 2 is its ability to undergo O-glycosylation. Research has demonstrated that Formaecin 2 can be modified by the addition of an N-acetylgalactosamine (GalNAc) residue through O-linking . This post-translational modification substantially enhances the peptide's antimicrobial efficacy, as demonstrated by comparative studies between glycosylated and non-glycosylated forms.

Antimicrobial Activity and Mechanism of Action

Spectrum of Activity

While detailed information specifically addressing Formaecin 2's spectrum of activity is limited in the available literature, studies have demonstrated that this peptide possesses antimicrobial properties against Gram-negative bacteria, particularly Escherichia coli . Experimental evidence indicates that glycosylation significantly enhances this activity, with non-glycosylated Formaecin 2 requiring concentrations approximately 75 times higher than its glycosylated counterpart to achieve equivalent bactericidal effects against E. coli .

Comparative Analysis with Other PrAMPs

Relationship to Formaecin 1

Formaecin 2 shares structural similarities with Formaecin 1 (GRPNPVNNKPTPHPRL), which was identified from the same ant species . Both peptides demonstrate enhanced antimicrobial activity when glycosylated with GalNAc residues. The close relationship between these peptides suggests they may have evolved from a common ancestral sequence and potentially serve complementary roles in the ant's immune defense system.

Comparison with Other Ant-Derived PrAMPs

The table below presents a comparative analysis of Formaecin 2 with selected other PrAMPs, highlighting key structural and biochemical differences:

PropertyFormaecin 2Formaecin 1AbaecinApidaecin 1bDrosocin
SourceBulldog ant (M. gulosa)Bulldog ant (M. gulosa)Honeybee (A. mellifera)HoneybeeFruit fly
SequenceGRRNPNNKPTPHPRLGRPNPVNNKPTPYPHLYVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGNNRPVYIPQPRPPHPRLGKPRPYSPRPTSHPRPIRV
Length1516321819
Proline (%)27%31%31%33%32%
Arginine (%)20%6%6%17%21%
Net charge+4+2+4+3+5
PRP motifs00013
GlycosylationO-linked GalNAcO-linked GalNAcNot reportedNot reportedO-linked Gal

This comparison illustrates that while Formaecin 2 shares the characteristic high proline content with other PrAMPs, it differs in terms of sequence, charge distribution, and the absence of PRP motifs found in some other members of this peptide family .

Role of Glycosylation in Enhancing Antimicrobial Activity

O-Glycosylation of Formaecin 2

Research by Mackintosh and colleagues demonstrated that Formaecin 2 naturally occurs in both glycosylated and non-glycosylated forms . The glycosylated variant features an N-acetylgalactosamine (GalNAc) residue attached through an O-linkage to a specific amino acid residue in the peptide chain. This post-translational modification significantly alters the peptide's antimicrobial properties.

Impact on Antimicrobial Efficacy

Comparative studies between glycosylated and non-glycosylated forms of Formaecin 2 reveal a dramatic enhancement of antimicrobial activity associated with glycosylation. Experimental evidence indicates that non-glycosylated Formaecin 2 requires concentrations approximately 75 times higher than its glycosylated counterpart to achieve equivalent bactericidal effects against E. coli . This substantial difference underscores the critical role of glycosylation in modulating the peptide's interaction with bacterial targets.

Mechanisms of Glycosylation-Enhanced Activity

Several potential mechanisms may explain the enhanced antimicrobial activity of glycosylated Formaecin 2:

  • Improved stability against proteolytic degradation

  • Enhanced membrane penetration capabilities

  • Increased affinity for specific bacterial targets

  • Altered conformational properties that optimize interaction with bacterial components

The dramatic increase in potency associated with glycosylation suggests that this modification could be exploited in the design of synthetic antimicrobial peptides with enhanced therapeutic potential.

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